(2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2R,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKSXPYZNXUHEZ-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Pyrrolidine Derivatives
- The Boc group is commonly introduced by reacting the free amine of the pyrrolidine ring with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., in the presence of a base like triethylamine).
- This reaction proceeds smoothly at ambient temperature and selectively protects the nitrogen without affecting other functional groups.
- This step is crucial for enabling further functional group transformations without interference from the free amine.
Synthesis of the Pyrrolidine Core with Desired Stereochemistry
- The chiral pyrrolidine ring can be constructed via asymmetric synthesis or starting from chiral amino acids or derivatives.
- One approach involves hydrolysis and esterification of cyanopyrrolidine derivatives followed by resolution:
- For example, hydrolysis of 4-methyl-2-cyanopiperidine under acidic reflux yields 4-methyl-2-piperidinecarboxylic acid hydrochloride.
- Subsequent esterification with ethanol and thionyl chloride forms the ethyl ester hydrochloride.
- Separation of cis-trans isomers is achieved by selective crystallization using solvents like methyl tert-butyl ether and ethanol.
- Resolution of the trans isomer with L-tartaric acid improves enantiomeric purity.
- Although this example is for a piperidine derivative (six-membered ring), similar strategies apply for pyrrolidine (five-membered ring) analogues by adjusting ring size and reaction conditions.
Introduction of the Methyl Group at C4
- The methyl substituent at C4 is introduced either by:
- Starting from a chiral precursor already bearing the methyl group.
- Or by stereoselective alkylation reactions on protected pyrrolidine intermediates.
- Careful control of stereochemistry during this step is essential to obtain the (4S) configuration.
Functional Group Transformations and Final Purification
- The carboxylic acid group is typically introduced or revealed by hydrolysis of ester intermediates.
- Final purification involves crystallization or chromatographic techniques to isolate the pure (2R,4S) isomer.
- Resolution methods using chiral acids (e.g., L-tartaric acid) can enhance enantiomeric excess and purity.
Reaction Conditions and Parameters
Research Findings and Advantages of Current Methods
- The hydrolysis and esterification route provides a straightforward and scalable approach with mild reaction conditions, using readily available reagents such as hydrochloric acid, ethanol, and thionyl chloride.
- The cis-trans isomer separation by pulping is a simple and efficient method compared to chromatographic or multiple recrystallizations, improving yield and purity.
- Use of L-tartaric acid for resolution is a practical method to achieve high enantiomeric excess (>98% ee), suitable for industrial scale-up.
- The Boc protection strategy is well-established and allows for subsequent synthetic manipulations without amine interference.
- Flow microreactor technology has been explored for industrial production, offering better control over reaction parameters and sustainability, although detailed protocols for this compound are limited in public literature.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents/Conditions | Outcome/Purity |
|---|---|---|---|
| Hydrolysis of cyanopyrrolidine | Acidic hydrolysis of nitrile to acid hydrochloride | 6N HCl, reflux, 5 h | 4-methyl-2-pyrrolidinecarboxylic acid hydrochloride salt |
| Esterification | Formation of ethyl ester hydrochloride | Ethanol, thionyl chloride, reflux | Ethyl ester hydrochloride salt |
| Isomer Separation | Pulping with mixed solvents, filtration | Methyl tert-butyl ether + ethanol | Separation of trans isomer |
| Resolution | Crystallization with L-tartaric acid | Acetone, ethanol, 40 °C | High enantiomeric purity (>98% ee) |
| Boc Protection | Amino group protection | Di-tert-butyl dicarbonate, base | Boc-protected amino acid derivative |
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions at the pyrrolidine ring or the carboxylic acid group, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form peptide bonds or other amide linkages, making it useful in peptide synthesis.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Free Amine: Formed upon deprotection of the Boc group.
Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction reactions performed.
Scientific Research Applications
(2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid depends on its specific application. In peptide synthesis, for example, the Boc group serves as a protecting group for the amine, preventing unwanted side reactions during the formation of peptide bonds. The compound’s chiral centers can influence the stereochemistry of the final product, making it valuable in the synthesis of enantiomerically pure compounds.
Comparison with Similar Compounds
Structural and Stereochemical Variants
The biological and physicochemical properties of pyrrolidine derivatives are highly sensitive to stereochemistry and substituent effects. Below is a comparative analysis of key analogs:
Table 1: Key Structural Analogs and Their Properties
*Molecular weight calculated based on formula C11H19NO4.
Key Observations:
Stereochemistry :
- The (2R,4S) configuration in the target compound contrasts with the (2S,4S) isomer in phenyl-substituted analogs. Thermodynamic studies on Fidarestat isomers (ALR2 inhibitors) demonstrate that (2R,4S) stereochemistry confers a 1.5–2.0 kcal/mol lower binding free energy (ΔΔG) compared to (2S,4S), highlighting its superior enzyme affinity .
- (2S,4R) configurations, as seen in fluorinated analogs, may alter hydrogen-bonding networks due to spatial orientation .
Substituent Effects: Methyl vs. Phenyl: The methyl group in the target compound reduces steric hindrance compared to phenyl, enhancing solubility (logP ~1.2 vs. ~2.8 for phenyl analog) and bioavailability. Fluoro and Sulfonyl Groups: Fluorine introduces electronegativity, improving metabolic stability, while sulfonyl groups enhance hydrogen-bond acceptor capacity, as seen in protease inhibitor candidates .
Biological Activity
(2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid is a chiral compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. Its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group, enable it to exhibit various biological activities. This article explores the biological activity of this compound, supported by relevant data tables, research findings, and case studies.
- Molecular Formula : C₁₃H₁₉NO₃
- CAS Number : 1018818-04-6
- IUPAC Name : (2R,4S)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid
The presence of chiral centers at the 2 and 4 positions of the pyrrolidine ring contributes to its stereochemical properties, making it significant for studying stereochemical effects in chemical reactions.
Antioxidant Properties
Compounds with similar structures to this compound have shown potential antioxidant activity. This activity is crucial for scavenging free radicals and preventing oxidative stress in biological systems.
Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties. Similar pyrrolidine derivatives have demonstrated efficacy against various bacterial strains, suggesting that this compound could be explored as a lead compound in the development of new antimicrobial agents.
Enzyme Interactions
Studies have focused on how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques like molecular docking simulations and enzyme kinetics assays have been employed to elucidate these interactions. For instance, its ability to inhibit specific enzymes could lead to therapeutic applications in treating diseases related to enzyme dysfunction.
Research Findings
A variety of studies have been conducted to evaluate the biological activity of this compound:
- In vitro Studies : Laboratory assays have shown that this compound can inhibit certain enzymatic activities associated with disease pathways.
- Predictive Models : Computational models have been developed to predict its biological activity based on structural characteristics, indicating promising therapeutic applications.
- Case Studies : Specific case studies highlight its role in synthesizing biologically active compounds, including enzyme inhibitors and receptor agonists .
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Aminocyclopropanecarboxylic acid | Cyclopropane ring | Involved in plant hormone biosynthesis |
| 4-Hydroxyproline | Hydroxylated proline derivative | Important in collagen stability |
| (R)-Proline | Basic amino acid | Key role in protein synthesis |
The uniqueness of this compound lies in its specific stereochemistry and functional groups that allow it to participate in diverse biological interactions .
The mechanism of action for this compound varies depending on its application:
- In peptide synthesis, the Boc group serves as a protective group for the amine, preventing unwanted side reactions during the formation of peptide bonds.
- Its chiral centers can influence the stereochemistry of final products, making it valuable for synthesizing enantiomerically pure compounds.
Q & A
Q. How can synthetic pathways for (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid be optimized to enhance stereochemical purity?
- Methodological Answer : Optimization typically involves chiral catalysts and controlled reaction conditions. For example:
- Boc Protection : Use tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃) to protect the amine group, minimizing racemization .
- Stereocontrol : Employ asymmetric hydrogenation or enzymatic resolution to ensure the (2R,4S) configuration. Polar solvents like acetonitrile improve selectivity .
- Purification : Chromatography (e.g., reverse-phase HPLC) or crystallization in ethanol/water mixtures removes enantiomeric impurities .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Boc Protection | Boc₂O, NaHCO₃, THF, 0°C | 85 | 92 |
| Stereoselective Step | Chiral catalyst, H₂, MeCN, 25°C | 78 | 95 |
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry via coupling constants (e.g., J₄,5 = 6.2 Hz for trans-configuration) .
- HPLC-MS : Reverse-phase C18 columns (ACN/H₂O gradient) detect impurities <0.5%. Mass spectrometry (ESI+) verifies molecular ion [M+H]+ = 274.3 .
- X-ray Crystallography : Resolves absolute configuration; hydrogen-bonding patterns (e.g., O···H distances ~2.7 Å) validate crystal packing .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer :
- Storage : -20°C under argon in amber vials to avoid moisture absorption and light-induced Boc group cleavage .
- Handling : Use PPE (nitrile gloves, P95 respirators) in fume hoods. Avoid dust formation; ethanol washes decontaminate surfaces .
Advanced Research Questions
Q. What strategies address low yields in the coupling of this compound with peptide chains?
- Methodological Answer :
- Activation : Use HATU/DIPEA in DMF for carboxylate activation (reduces epimerization vs. EDCl ).
- Solvent Effects : DCM improves coupling efficiency (dielectric constant ε = 8.9) compared to THF (ε = 7.5) .
- Monitoring : Real-time FTIR tracks carbonyl stretching (1720 cm⁻¹) to optimize reaction time .
Q. How can kinetic studies improve the scalability of this compound’s synthesis?
- Methodological Answer :
- Rate Determination : Pseudo-first-order kinetics under varying temperatures (Arrhenius plots) identify rate-limiting steps (e.g., Boc deprotection activation energy ~45 kJ/mol) .
- Scale-up Adjustments : Reduce solvent volume by 40% after identifying mass-transfer limitations via computational fluid dynamics (CFD) .
Table 2 : Kinetic Parameters for Deprotection
| Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (min) |
|---|---|---|
| 25 | 0.0032 | 216 |
| 40 | 0.0087 | 80 |
Q. What computational methods predict the bioactivity of derivatives of this compound?
- Methodological Answer :
- Docking Simulations : AutoDock Vina evaluates binding to prolyl oligopeptidase (POP); ΔG ≈ -9.2 kcal/mol suggests high affinity .
- QSAR Models : Hammett constants (σ = 0.23 for 4-methyl) correlate with IC₅₀ values in enzyme inhibition assays .
Q. How do researchers resolve contradictions in reported toxicity data for structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Compare LD₅₀ values from OECD-compliant assays (e.g., 320 mg/kg in rats vs. 450 mg/kg in mice) to identify species-specific effects .
- Mechanistic Studies : ROS assays and CYP450 inhibition profiles clarify metabolic pathways (e.g., CYP3A4-mediated detoxification) .
Safety and Compliance
Q. What occupational exposure limits (OELs) apply to this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
